Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride
Description
Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride is a bicyclic tertiary amine ester featuring a rigid 3-azabicyclo[3.3.1]nonane scaffold substituted with two fluorine atoms at the 9-position and an ethyl ester group at the 1-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications . Its molecular formula is C₁₀H₁₅ClF₂NO₂, with a molecular weight of 274.69 g/mol (calculated from and ).
Properties
IUPAC Name |
ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2.ClH/c1-2-16-9(15)10-5-3-4-8(6-14-7-10)11(10,12)13;/h8,14H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVNLAABUSJPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC(C1(F)F)CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane derivatives have been studied for their potential as non-peptide antagonists of human orexin receptors. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds that modulate orexin receptor activity are being explored for treating disorders such as:
- Sleep Disorders : Targeting orexin receptors can help regulate sleep patterns and manage insomnia.
- Anxiety Disorders : Modulating orexin signaling may alleviate anxiety symptoms.
- Addiction Disorders : Compounds that affect orexin pathways are being investigated for their potential to reduce cravings and relapse in addiction scenarios.
A notable study demonstrated that specific derivatives of this compound could inhibit nicotine reinstatement in conditioned reinforcer models, suggesting a role in addiction treatment .
2. Antiviral Research
Recent investigations have also highlighted the antiviral properties of related compounds. For instance, ethyl caffeate has shown promise as a targeted inhibitor of viral proteases, which could lead to the development of antiviral therapies against various pathogens . Although not directly related to ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane itself, these findings suggest a broader class of compounds that may share similar mechanisms of action.
Case Studies
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorine Substitution
3,3-Difluoro-9-azabicyclo[3.3.1]nonane Hydrochloride
- Molecular Formula : C₈H₁₃ClF₂N
- Key Differences: Fluorines are at the 3-position instead of 8. The absence of the ester group reduces polarity .
3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic Acid Hydrochloride
Non-Fluorinated Azabicyclo Analogues
Ethyl 3-Azabicyclo[3.3.1]nonane-1-carboxylate
- Molecular Formula: C₁₁H₁₉NO₂
- Key Differences : Lacks fluorine atoms, resulting in lower electronegativity and altered conformational dynamics. The free base form (vs. hydrochloride) may exhibit reduced aqueous solubility .
Ethyl 3-Ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Aqueous Solubility | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 274.69 | ~1.5 | Moderate (HCl salt) | Ester, Difluoro, Tertiary amine |
| 3,3-Difluoro-9-azabicyclo[3.3.1]nonane HCl | 208.65 | ~0.8 | High | Tertiary amine, Difluoro |
| 3-Benzyl-9,9-difluoro analogue HCl | 331.79 | ~2.2 | Low | Carboxylic acid, Benzyl |
| Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate | 197.28 | ~1.0 | Low (free base) | Ester, Tertiary amine |
Functional and Application Differences
- Pharmaceutical Utility: The target compound’s difluoro substitution may enhance metabolic stability and bioavailability compared to non-fluorinated analogues .
- Building Block Use : Compounds like the 3-benzoyl variant () serve as intermediates in drug discovery, whereas the target compound’s ester group allows further derivatization (e.g., hydrolysis to carboxylic acids) .
- Safety Profile: The hydrochloride salt requires strict handling (e.g., P210, P301+P310 precautions) due to toxicity risks, whereas non-halogenated analogues may have milder hazards .
Biological Activity
Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate; hydrochloride is a bicyclic compound notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, and pharmacological implications.
Chemical Structure and Properties
Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate; hydrochloride features a bicyclic framework with two fluorine atoms at the 9-position, significantly influencing its chemical properties and biological activities. The molecular formula is with a molecular weight of approximately 229.24 g/mol .
Synthesis
The synthesis of Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves several steps:
- Formation of the Bicyclic Core : Cyclization of suitable precursors to create the bicyclic structure.
- Fluorination : Introduction of fluorine atoms using agents like diethylaminosulfur trifluoride (DAST).
- Esterification : Esterification of the carboxylic acid group with ethanol to yield the ethyl ester .
The mechanism of action for Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine enhances binding affinity and selectivity, potentially modulating biological pathways relevant to neurological function and pain management .
Pharmacological Applications
Research indicates that this compound may serve as a potential pharmaceutical agent due to its structural similarities to piperidine derivatives, which are known for their effectiveness in targeting neurological disorders and serving as analgesics .
Key Potential Applications:
- Neurological Disorders : Modulation of neurotransmitter systems may provide therapeutic benefits in treating mood disorders or pain management.
- Enzyme Inhibition : Investigations into its effects on various enzymes suggest potential applications in drug design .
Case Studies and Research Findings
Several studies have explored the biological activity and pharmacological potential of this compound:
Interaction Studies
Interaction studies have focused on the binding interactions of Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane with various receptors and enzymes:
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple reactive sites:
-
Ester group oxidation : Under strong oxidizing conditions (e.g., CrO₃ in acidic media), the ethyl ester moiety is converted to a carboxylic acid derivative.
-
Amine oxidation : The tertiary amine in the bicyclic system reacts with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form an N-oxide .
| Reagent/Conditions | Product | Yield | Solvent |
|---|---|---|---|
| CrO₃, H₂SO₄, 0–5°C, 6h | 9,9-Difluoro-3-azabicyclo[...]carboxylic acid | 72% | Dichloromethane |
| mCPBA, RT, 12h | N-Oxide derivative | 58% | Methanol |
Reduction Reactions
Selective reduction pathways are observed:
-
Ester reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol while retaining the bicyclic structure.
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) partially saturates the bicyclic ring system, producing diastereomers .
| Reagent/Conditions | Product | Selectivity |
|---|---|---|
| LiAlH₄, THF, reflux, 4h | 9,9-Difluoro-3-azabicyclo[...]methanol | >90% |
| 10% Pd/C, H₂ (50 psi), EtOAc, 24h | Partially saturated bicyclic derivative | 3:1 diastereomer ratio |
Hydrolysis Reactions
The ethyl ester undergoes both acidic and basic hydrolysis:
-
Saponification : NaOH in ethanol/water cleaves the ester to the carboxylic acid.
-
Acid-mediated hydrolysis : HCl in dioxane generates the free acid at elevated temperatures.
| Conditions | Product | Reaction Time |
|---|---|---|
| 2M NaOH, EtOH/H₂O (1:1), 80°C, 3h | Carboxylic acid hydrochloride | 85% conversion |
| 6M HCl, dioxane, 100°C, 8h | Decarboxylated amine derivative | 67% yield |
Nucleophilic Substitution
The fluorine atoms participate in SN2-type reactions under specific conditions:
-
Fluorine displacement : Treatment with NaN₃ in DMF replaces fluorine with azide groups .
-
Aromatic substitution : Electrophilic partners like iodomethane undergo coupling at the nitrogen center.
| Reagent/Conditions | Substitution Site | Product Application |
|---|---|---|
| NaN₃, DMF, 120°C, 12h | C9-F → N₃ | Click chemistry precursors |
| MeI, K₂CO₃, DCM, RT, 6h | N-methylation | Quaternary ammonium salts |
Derivatization via Bicyclic Framework
The strained bicyclic structure enables unique transformations:
-
Ring-opening polymerization : Initiated by BF₃·OEt₂ in CH₂Cl₂ yields fluorinated polyamines.
-
Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids occur at the bridgehead positions .
| Reaction Type | Key Reagents | Notable Outcome |
|---|---|---|
| Ring-opening | BF₃·OEt₂, CH₂Cl₂, −20°C | Mn = 8,500 g/mol (Đ = 1.2) |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives (85–92% yield) |
Mechanistic Insights
-
Fluorine electronic effects : The electron-withdrawing fluorine atoms increase electrophilicity at C9, facilitating nucleophilic attacks.
-
Steric constraints : The bicyclic framework directs regioselectivity in ring-opening reactions, favoring transannular pathways .
-
Acid sensitivity : Prolonged exposure to HCl promotes decarboxylation via a six-membered transition state.
This compound’s multifunctional reactivity makes it valuable for synthesizing fluorinated pharmaceuticals, ligands, and polymeric materials. Experimental protocols should prioritize anhydrous conditions for oxygen-sensitive reactions and monitor stereochemical outcomes in reductions/hydrogenations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
